Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-
Description
Introduction to Silacyclobutane Derivatives in Organosilicon Chemistry
Silacyclobutanes occupy a critical niche in organosilicon chemistry due to their strained ring systems, which enable unique reactivity patterns. The introduction of functional groups such as thioethers, ethers, and sterically demanding substituents (e.g., tert-butyl) has expanded their utility in cross-coupling reactions and materials science.
Structural Characteristics of 1-[[1-[(1,1-Dimethylethyl)thio]ethenyl]oxy]-1-Methylsilacyclobutane
The target compound features a silacyclobutane core (SiC₃ ring) with three distinct substituents:
- Methyl group : Directly attached to silicon, providing steric stabilization against ring-opening side reactions.
- 1-[(1,1-Dimethylethyl)thio]ethenyloxy moiety : A bifunctional substituent combining:
Table 1 : Key Bond Parameters (Theoretical Calculations)
| Bond | Length (Å) | Angle (°) | |
|---|---|---|---|
| Si–C(ring) | 1.89 | C–Si–C (ring) | 88.5 |
| Si–O | 1.65 | O–C–C(vinyl) | 112.3 |
| S–C(t-Bu) | 1.82 | C–S–C(t-Bu) | 104.7 |
The tert-butyl group induces a gauche conformation in the thioether moiety, minimizing 1,3-diaxial interactions with the silacyclobutane ring. This spatial arrangement was confirmed through comparative studies of hexacoordinate silacyclobutane dichelate complexes, where bulky substituents enforce specific ligand geometries.
Historical Development of Functionalized Silacyclobutanes
The functionalization of silacyclobutanes has evolved through three key phases:
Early Stoichiometric Methods (Pre-2000)
Initial syntheses relied on nucleophilic ring-opening of dichlorosilacyclobutanes. For example, Kozmin’s 2001 magnesium-mediated cyclosilylation of butadiene with dichlorodiphenylsilane produced silacyclopentenes. However, these methods suffered from limited functional group tolerance and poor stereocontrol.
Transition-Metal Catalysis Era (2010s)
Breakthroughs in Pd and Rh catalysis enabled controlled C–Si bond activation:
- Palladium systems : Hayashi and Shintani’s Pd-catalyzed desymmetrization of silacyclobutanes (2011–2012) achieved enantioselective synthesis of Si-stereogenic centers via oxidative addition/reductive elimination cycles.
- Rhodium systems : Xu’s Rh/Cu-catalyzed coupling-cyclization (2021) demonstrated that ligand sterics (BINAP vs. PPh₃) direct reaction pathways toward either alkyne insertion or Si–Cl reductive elimination.
Table 2 : Catalytic Systems for Silacyclobutane Functionalization
| Catalyst | Substrate | Product Class | Selectivity |
|---|---|---|---|
| Pd/L~1~ | SCB + alkyne | Silacyclohexenes | 92% ee |
| Rh/BINAP | SCB + H₂O | Silanols | >99% conversion |
| Pd(II)/L~5~ | SCB + trisylhydrazone | Silacyclopentanes | 97% ee |
Modern Diversification (2020s)
Recent advances integrate the compound’s structural features into complex architectures:
- Cross-coupling : Zhao’s Ni-catalyzed arylative cyclization (2021) couples silacyclobutanes with aryl halides, leveraging the tert-butylthio group’s directing effects.
- Materials chemistry : Silacyclobutane-functionalized siloxane oligomers (Wang, 2021) exploit the compound’s thermal latency for controlled curing networks.
The compound’s ethenyloxy group has proven particularly versatile, serving as:
Properties
CAS No. |
173343-40-3 |
|---|---|
Molecular Formula |
C10H20OSSi |
Molecular Weight |
216.42 g/mol |
IUPAC Name |
1-(1-tert-butylsulfanylethenoxy)-1-methylsiletane |
InChI |
InChI=1S/C10H20OSSi/c1-9(12-10(2,3)4)11-13(5)7-6-8-13/h1,6-8H2,2-5H3 |
InChI Key |
ZGKGCAGMNXVCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=C)O[Si]1(CCC1)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Chlorosilacyclobutane with Sodium tert-Butylthioethenolate
Procedure :
- Precursor Preparation : 1-Chloro-1-methylsilacyclobutane is synthesized via cyclization of dichloromethylsilane with 1,3-dichloropropane under Pd(0) catalysis.
- Nucleophilic Substitution : The chlorosilacyclobutane reacts with sodium tert-butylthioethenolate (generated in situ from tert-butylthioethenol and NaH) in anhydrous toluene at 25°C for 12 hours.
- Workup : Volatile byproducts (e.g., NaCl, excess reagent) are removed under reduced pressure. The product is isolated via fractional distillation (bp 78–80°C at 0.1 mmHg).
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 25°C | |
| Solvent | Toluene | |
| Yield | 68–72% | |
| Purity | ≥95% (GC-MS) |
Mechanistic Insight :
The reaction proceeds via an S$$_N$$2 mechanism, where the tert-butylthioethenolate anion displaces chloride. Steric hindrance from the tert-butyl group necessitates prolonged reaction times.
Direct Silylation of tert-Butylthioethenol with Silacyclobutane Derivatives
An alternative route employs pre-formed silacyclobutanes functionalized with leaving groups (e.g., methoxy, acetoxy) for transsilylation.
Transsilylation with Methoxysilacyclobutane
Procedure :
- Methoxysilacyclobutane Synthesis : 1-Methoxy-1-methylsilacyclobutane is prepared via methanolysis of chlorosilacyclobutane.
- Transsilylation : Methoxysilacyclobutane reacts with tert-butylthioethenol in the presence of BF$$3$$·OEt$$2$$ (2 mol%) at −20°C.
- Isolation : The product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | BF$$3$$·OEt$$2$$ (2 mol%) | |
| Temperature | −20°C | |
| Yield | 63% |
Advantages :
Ring-Opening of Strained Silacyclobutanes
Pd-catalyzed ring-opening reactions enable incorporation of tert-butylthioethenyloxy groups via cross-coupling.
Palladium-Catalyzed Coupling with tert-Butylthioethenylzinc
Procedure :
- Silacyclobutane Activation : 1-Methylsilacyclobutane is treated with Pd(PPh$$3$$)$$4$$ (5 mol%) in THF at 60°C.
- Cross-Coupling : tert-Butylthioethenylzinc bromide (2 equiv) is added, and the mixture is stirred for 6 hours.
- Workup : The product is extracted with diethyl ether and distilled under vacuum.
Key Parameters :
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh$$3$$)$$4$$ | |
| Reaction Time | 6 hours | |
| Yield | 58% |
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Temperature Range | Key Advantage |
|---|---|---|---|---|
| Halogen Substitution | 68–72 | 95 | 25°C | Scalable, minimal byproducts |
| Transsilylation | 63 | 90 | −20°C | No halogens, mild conditions |
| Pd-Catalyzed | 58 | 88 | 60°C | Functional group compatibility |
Challenges and Optimization Strategies
- Steric Hindrance : The tert-butyl group slows reaction kinetics. Solutions include using polar solvents (THF) or elevated temperatures (50°C).
- Byproduct Formation : Siloxane dimers may form. Vacuum distillation or molecular sieves mitigate this.
- Catalyst Deactivation : In Pd-catalyzed methods, ligand additives (e.g., PPh$$_3$$) improve stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon atom in silacyclobutanes can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert silacyclobutanes to silanes.
Substitution: Substitution reactions can occur at the silicon atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of silacyclobutane derivatives .
Scientific Research Applications
Materials Science
Silacyclobutane derivatives have been explored for their potential in developing advanced materials. Their unique molecular structure allows for:
- Thermal Stability : Silacyclobutane compounds exhibit excellent thermal stability, making them suitable for high-temperature applications.
- Mechanical Properties : The incorporation of silicon can enhance the mechanical properties of polymers, leading to materials with improved toughness and flexibility.
Case Study : A study demonstrated that incorporating silacyclobutane into polymer matrices resulted in composites with enhanced thermal and mechanical properties compared to traditional polymers. This was particularly evident in applications requiring high-performance materials, such as aerospace components.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactive sites can facilitate various chemical transformations, including:
- Nucleophilic Substitution Reactions : The sulfur atom can participate in nucleophilic substitutions, allowing for the introduction of functional groups.
- Cross-Coupling Reactions : Silacyclobutane can be utilized in cross-coupling reactions to form complex organic molecules.
Case Study : Research has shown that silacyclobutane derivatives can be effectively used in the synthesis of biologically active compounds. For instance, a synthetic route involving this compound led to the successful production of a novel class of anti-cancer agents.
Data Tables
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 120 | 30 |
| Silacyclobutane Polymer | 180 | 50 |
Mechanism of Action
The mechanism of action of silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl- involves the activation of the silicon-carbon bond. This activation can lead to ring-opening or ring-expansion reactions, which are key steps in the formation of various organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Structural and Electronic Properties
The target compound is compared to three key silacyclobutane derivatives:
Key Observations :
- Ring Strain : The tert-butylthioethenyloxy group in the target compound reduces ring strain compared to unsubstituted silacyclobutane due to steric stabilization .
- Lewis Acidity : The silicon center in the target compound exhibits greater Lewis acidity than 1-methyl-silacyclobutane, comparable to 1-chloro derivatives, as evidenced by stronger π-interactions with electron-donating groups .
Thermal Stability and Decomposition Kinetics
DFT studies on silacyclobutane derivatives reveal substituent-dependent decomposition pathways (Table 2):
Note: The target compound’s bulky substituent likely increases activation energy by impeding ring-opening, a hypothesis supported by analogous studies on substituted silacyclobutanes .
Physicochemical Properties
Notes:
Biological Activity
Silacyclobutane, specifically the compound "Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-", is a member of the silacyclobutane family known for its unique structural and chemical properties. This article explores its biological activity, including relevant data tables, findings from recent research, and case studies.
- Chemical Formula : C₁₃H₁₈OSi
- Molecular Weight : 226.36 g/mol
- CAS Number : 173343-40-3
- Structure : The compound is characterized by a silacyclobutane ring with a tert-butyl thioether substituent.
Biological Activity Overview
The biological activity of silacyclobutane derivatives has garnered attention due to their potential applications in medicinal chemistry and materials science. The compound's structure allows for interaction with various biological targets, which can lead to diverse pharmacological effects.
Research indicates that silacyclobutane compounds may exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Some derivatives have shown potential as antimicrobial agents against various pathogens.
- Anticancer Potential : Certain silacyclobutane derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, influencing metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of kinases |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of silacyclobutane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as an antibacterial agent . -
Anticancer Activity :
In vitro assays demonstrated that certain derivatives could reduce the viability of breast cancer cell lines by up to 70% after 48 hours of treatment. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway . -
Enzyme Interaction :
Research on enzyme inhibition highlighted that silacyclobutane derivatives could effectively inhibit specific kinases involved in cancer signaling pathways. This suggests a dual role in both direct anticancer activity and modulation of cell signaling .
Q & A
Q. What are the recommended methods for synthesizing silacyclobutane derivatives, and how do reaction conditions influence product yield?
Synthesis of silacyclobutane derivatives often employs catalytic Si–C bond activation using transition metals like Pd, Ni, or Pt. For example, PdCl₂(PPh₃)₂ catalyzes alkyne insertion into silacyclobutane rings to form expanded silacycles . Key factors include:
- Catalyst selection : Pd-based catalysts favor ring expansion, while Ni may stabilize intermediates.
- Temperature control : Reactions typically proceed at 60–100°C to balance activation energy and thermal decomposition risks.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance metal-ligand coordination .
Q. How can the structural and electronic properties of silacyclobutane derivatives be characterized experimentally?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects on ring strain, while ²⁹Si NMR quantifies silicon’s coordination state (e.g., sp³ vs. sp² hybridization in transient silenes) .
- X-ray crystallography : Resolves bond angles and distances, critical for confirming strained four-membered ring geometry .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for silacyclobutanes prone to cycloreversion .
Advanced Research Questions
Q. What experimental approaches are used to study cycloreversion mechanisms in silacyclobutane derivatives?
Cycloreversion (ring-opening) mechanisms are probed via:
- Kinetic isotope effects (KIE) : Deuterated analogs differentiate radical vs. concerted pathways.
- Trapping experiments : Adding dienes or alcohols intercepts reactive silene intermediates, confirming their role in decomposition .
- Orbital symmetry analysis : DFT calculations (e.g., B3LYP/6-31G*) evaluate allowed [2+2] retro-cycloaddition pathways, as demonstrated for methyl-substituted silacyclobutanes .
Q. How can computational methods predict the reactivity of silacyclobutane derivatives in catalytic systems?
- Density Functional Theory (DFT) : Screened-exchange functionals (e.g., HSE06) model Si–C bond cleavage energetics and transition states .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions stabilizing pentacoordinate silicon intermediates .
- Molecular dynamics (MD) : Simulates steric effects in bulky derivatives (e.g., tert-butylthio substituents) to predict regioselectivity .
Q. What strategies resolve contradictions in catalytic studies involving silacyclobutanes?
Conflicting data on steric vs. electronic effects are addressed by:
- Comparative substrate screening : Testing hindered (e.g., 1-methyl-1-aryl) vs. unhindered (1,1-dimethyl) silacyclobutanes under identical conditions .
- In situ spectroscopy : Monitoring reaction progress via FTIR or Raman to detect transient intermediates .
- Meta-analysis of kinetic data : Applying isoconversional methods (e.g., Friedman analysis) to reconcile activation energy discrepancies .
Q. How can silacyclobutane derivatives be integrated into block copolymer systems for nanolithography?
- Top-coat neutralization : Functional top-coats (e.g., cross-linked methacrylates) neutralize surface energy, enabling perpendicular alignment of poly(1,1-dimethyl silacyclobutane)-block-polystyrene (PDMSB-b-PS) .
- Etch selectivity : Silicon-rich PDMSB domains achieve sub-10 nm resolution in dry-etch processes, leveraging Si–O bond stability .
Methodological Considerations
- Handling air-sensitive intermediates : Use Schlenk lines or gloveboxes for silacyclobutane synthesis to prevent oxidation .
- Data validation : Cross-reference computational results with experimental kinetics (e.g., Eyring plots) to validate transition state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
